Distinct Hydrogen-Bonding Network vs. 4-Nitro-2-(trifluoromethyl)benzoic Acid
The regioisomer 4-nitro-2-(trifluoromethyl)benzoic acid exhibits a specific hydrogen-bonded dimer motif in the solid state due to the ortho trifluoromethyl group. This group sterically forces the carboxylic acid out of the aromatic plane (plane-to-plane angle of 47.2°), a structural feature that directly influences its melting point and solubility [1]. While a crystal structure for 5-nitro-2-(trifluoromethyl)benzoic acid is not publicly available, this data from the closest analog demonstrates the profound and quantifiable impact of the trifluoromethyl position on intermolecular interactions. The 2,5-isomer's meta-nitro group is not expected to induce the same out-of-plane rotation, suggesting a different packing arrangement and, consequently, different bulk properties.
| Evidence Dimension | Carboxylic Acid Group Planarity (Torsion Angle) |
|---|---|
| Target Compound Data | Not determined |
| Comparator Or Baseline | 4-Nitro-2-(trifluoromethyl)benzoic acid: 47.2° out-of-plane rotation relative to the aromatic ring [1]. |
| Quantified Difference | Difference cannot be quantified without target data, but the existence of a large torsion angle in the comparator demonstrates the structural impact of an ortho-CF3 group. |
| Conditions | Single-crystal X-ray diffraction at 100 K |
Why This Matters
Predictable differences in crystal packing and solubility are critical for selecting a starting material in process chemistry and solid-state formulation.
- [1] Diehl, G. L., Je, L., & Tanski, J. M. (2019). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications, 75(4), 524-528. View Source
